

An In-depth Technical Guide to Boc-Cycloleucine

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Compound of Interest

Compound Name: *Boc-cycloleucine*

Cat. No.: *B558781*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of **Boc-cycloleucine**, a key building block in peptide synthesis and drug discovery.

Chemical Structure and Identification

Boc-cycloleucine, systematically known as 1-[(1,1-dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid, is a synthetic derivative of the non-proteinogenic amino acid cycloleucine. The defining feature of its structure is the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This modification is crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.^{[1][2]}

The structure of **Boc-cycloleucine** is depicted in the following diagram:

Boc-cycloleucine Structure

Physicochemical Properties

A summary of the key quantitative data for **Boc-cycloleucine** is presented in the table below. This information is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Reference
IUPAC Name	1-[[[1,1-dimethylethoxy]carbonyl]amino]cyclopentanecarboxylic acid	
SMILES String	<chem>CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O</chem>	
CAS Number	35264-09-6	[1][3]
Molecular Formula	C11H19NO4	[1][3]
Molecular Weight	229.28 g/mol	[1][3][4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	130-135 °C	[3][5]
Purity	≥99% (HPLC)	[3]
Solubility	Soluble in hot water	
Storage Conditions	0 - 8 °C	[1][3]

Experimental Protocols

Boc-cycloleucine is primarily utilized in solid-phase peptide synthesis (SPPS). The following sections outline the general experimental procedures for its incorporation into a peptide chain.

The removal of the Boc protecting group from the N-terminus of the growing peptide chain is a critical step in SPPS. This is typically achieved under acidic conditions.

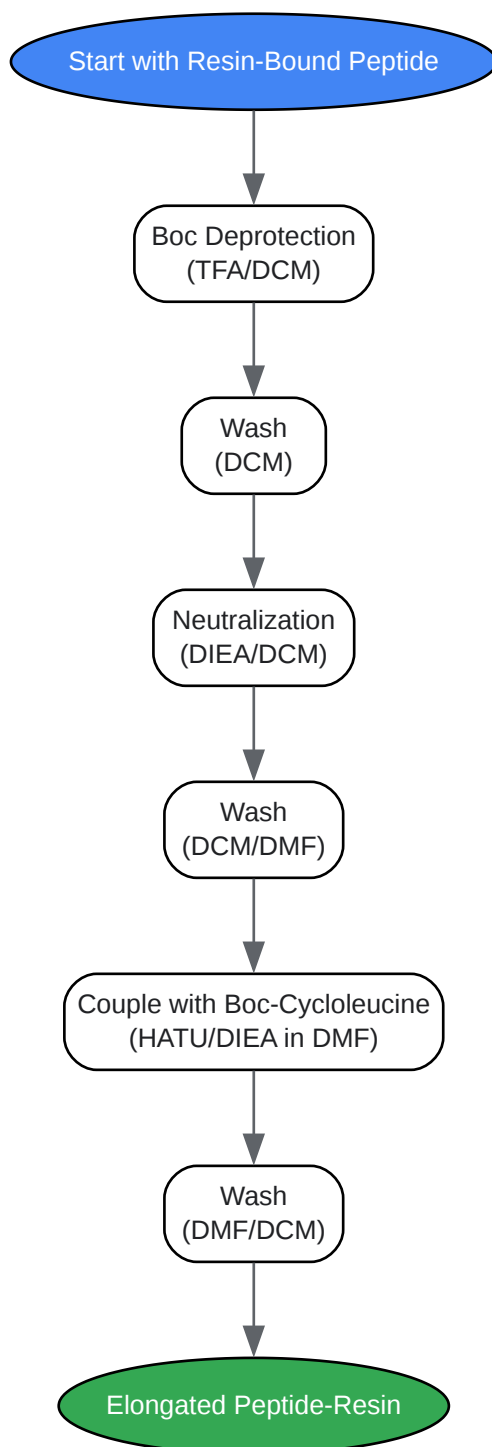
- Reagents:
 - 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- Procedure:
 - The peptide-resin is washed with DCM.

- The deprotection solution (50% TFA in DCM) is added to the resin and agitated for 20-30 minutes at room temperature.
- The resin is then filtered and washed extensively with DCM to remove residual TFA and the cleaved Boc group.
- The resin is neutralized with a 10% solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.

Following deprotection, the newly free N-terminus is coupled with the carboxyl group of the incoming Boc-protected amino acid, in this case, **Boc-cycloleucine**.

- Reagents:
 - **Boc-cycloleucine**
 - Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU))
 - Solvent (e.g., N,N-Dimethylformamide (DMF), DCM)
 - Base (e.g., DIEA)
- Procedure (using HATU):
 - **Boc-cycloleucine** is dissolved in DMF.
 - HATU and DIEA are added to the solution to pre-activate the carboxylic acid of **Boc-cycloleucine**.
 - This activation mixture is then added to the deprotected peptide-resin.
 - The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
 - The resin is then washed with DMF and DCM to remove excess reagents and byproducts. The success of the coupling reaction can be monitored using a qualitative ninhydrin test.

The following diagram illustrates the general workflow of incorporating a Boc-protected amino acid in solid-phase peptide synthesis.



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Boc-SPPS Workflow

Applications in Research and Drug Development

Boc-cycloleucine is a valuable tool for researchers in medicinal chemistry and drug development for several reasons:

- **Introduction of Conformational Constraints:** The cyclic nature of the cycloleucine side chain introduces significant conformational rigidity into a peptide backbone.[2] This can lead to peptides with more defined three-dimensional structures, which can enhance their biological activity and selectivity for their targets.[2]
- **Increased Stability:** The incorporation of non-natural amino acids like cycloleucine can increase the resistance of peptides to enzymatic degradation, thereby improving their in vivo stability and pharmacokinetic profiles.
- **Peptide Synthesis:** As a protected amino acid, it is a fundamental building block in the synthesis of peptide-based drugs and research tools.[1]
- **Biochemical Research:** **Boc-cycloleucine** is used to create modified peptides for studying protein-protein interactions and enzyme mechanisms, providing insights into cellular processes.[1]

In conclusion, **Boc-cycloleucine** is a well-characterized and essential reagent for the synthesis of conformationally constrained and proteolytically stable peptides, with significant applications in the development of novel therapeutics and biochemical probes.

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